![molecular formula C22H27N3O5 B12324086 1-Cyclopropyl-1,4-dihydro-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrochloride; Moxifloxacin EP Impurity B HCl Salt](/img/structure/B12324086.png)
1-Cyclopropyl-1,4-dihydro-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrochloride; Moxifloxacin EP Impurity B HCl Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dimethoxymoxifloxacin is a derivative of moxifloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This compound is characterized by the presence of methoxy groups at the 6th and 8th positions of the moxifloxacin molecule. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of fluoroquinolone derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxymoxifloxacin typically involves the modification of the moxifloxacin molecule. The process begins with the preparation of moxifloxacin, followed by the introduction of methoxy groups at the 6th and 8th positions. This can be achieved through a series of chemical reactions, including methylation using methanol and a suitable catalyst under controlled conditions.
Industrial Production Methods
Industrial production of 6,8-Dimethoxymoxifloxacin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
化学反应分析
Types of Reactions
6,8-Dimethoxymoxifloxacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of 6,8-Dimethoxymoxifloxacin with altered pharmacological properties, which are useful for further research and development.
科学研究应用
6,8-Dimethoxymoxifloxacin has several applications in scientific research:
Chemistry: It is used to study the chemical properties and reactivity of fluoroquinolone derivatives.
Biology: The compound is employed in biological studies to understand its interaction with bacterial enzymes and its antibacterial efficacy.
Medicine: Research on 6,8-Dimethoxymoxifloxacin helps in the development of new antibiotics with improved efficacy and reduced side effects.
Industry: It is used in the pharmaceutical industry for the development of new drug formulations and for quality control purposes.
作用机制
6,8-Dimethoxymoxifloxacin exerts its antibacterial effects by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
相似化合物的比较
Similar Compounds
Moxifloxacin: The parent compound of 6,8-Dimethoxymoxifloxacin, known for its broad-spectrum antibacterial activity.
Levofloxacin: Another fluoroquinolone antibiotic with similar antibacterial properties.
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a broad spectrum of activity.
Uniqueness
6,8-Dimethoxymoxifloxacin is unique due to the presence of methoxy groups at the 6th and 8th positions, which can alter its pharmacokinetic and pharmacodynamic properties. This modification can potentially lead to improved antibacterial efficacy and reduced side effects compared to its parent compound, moxifloxacin.
属性
IUPAC Name |
7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6,8-dimethoxy-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-29-17-8-14-18(25(13-5-6-13)10-15(20(14)26)22(27)28)21(30-2)19(17)24-9-12-4-3-7-23-16(12)11-24/h8,10,12-13,16,23H,3-7,9,11H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLQOJJBWRDKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)OC)N4CC5CCCNC5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1(2H)-Phthalazinone, 4-[[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]oxy]-5(or 8)-amino-(9CI)](/img/structure/B12324012.png)

![Methyl 6-hydroxy-3,4,5-tris[(2-methylpropanoyl)oxy]oxane-2-carboxylate](/img/structure/B12324021.png)
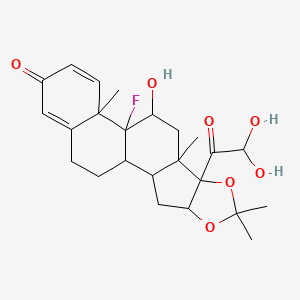
![5a-hydroxy-N,7-dimethyl-5-oxo-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12324035.png)
![Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-](/img/structure/B12324036.png)

amido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B12324047.png)
![6-[6-(2,4-Dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12324054.png)
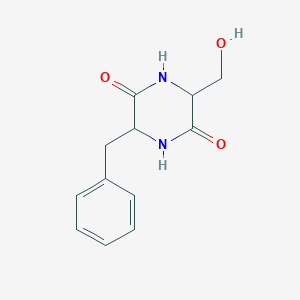
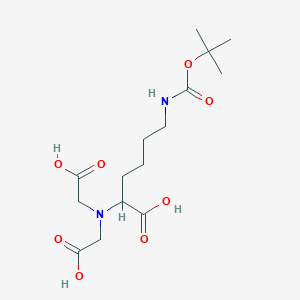
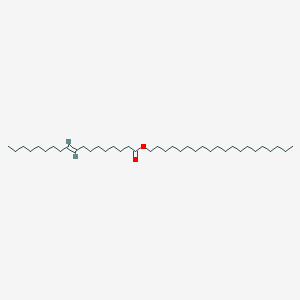
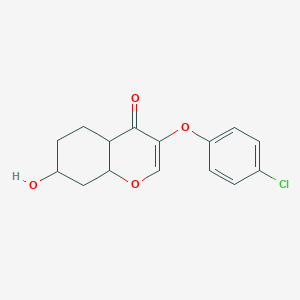
![2-[4-hydroxy-2-(hydroxymethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12324087.png)
